S-Propyl N,N-diethyldithiocarbamate S-Propyl N,N-diethyldithiocarbamate
Brand Name: Vulcanchem
CAS No.: 19047-77-9
VCID: VC21120919
InChI: InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3
SMILES: CCCSC(=S)N(CC)CC
Molecular Formula: C8H17NS2
Molecular Weight: 191.4 g/mol

S-Propyl N,N-diethyldithiocarbamate

CAS No.: 19047-77-9

Cat. No.: VC21120919

Molecular Formula: C8H17NS2

Molecular Weight: 191.4 g/mol

* For research use only. Not for human or veterinary use.

S-Propyl N,N-diethyldithiocarbamate - 19047-77-9

Specification

CAS No. 19047-77-9
Molecular Formula C8H17NS2
Molecular Weight 191.4 g/mol
IUPAC Name propyl N,N-diethylcarbamodithioate
Standard InChI InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3
Standard InChI Key YSSAGHQOEYPLQO-UHFFFAOYSA-N
SMILES CCCSC(=S)N(CC)CC
Canonical SMILES CCCSC(=S)N(CC)CC

Introduction

Chemical Identity and Structure

Basic Identification

S-Propyl N,N-diethyldithiocarbamate is identified by the CAS number 19047-77-9 and has the IUPAC name propyl N,N-diethylcarbamodithioate. It possesses a molecular formula of C8H17NS2 with a molecular weight of approximately 191.4 g/mol. The compound's structure features a dithiocarbamate functional group (-NCS2) with two ethyl groups attached to the nitrogen atom and a propyl group linked to one of the sulfur atoms.

Structural Features

The chemical structure can be represented through various notations:

  • InChI: InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3

  • Canonical SMILES: CCCSC(=S)N(CC)CC

The distinctive structural arrangement enables this compound to form coordination complexes with metals, a property that underlies many of its applications.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight191.36-191.4 g/mol
Physical StateNeat (likely solid or liquid)
Purity (Commercial)>95% (GC)

Chemical Reactivity

The compound exhibits significant reactivity patterns typical of dithiocarbamates, including:

  • Oxidation reactions: Forms disulfides or sulfoxides under appropriate conditions with oxidizing agents such as hydrogen peroxide and potassium permanganate.

  • Reduction reactions: Can be reduced to form thiols or other sulfur-containing compounds using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions: The dithiocarbamate group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various derivatives.

  • Metal complexation: Forms stable complexes with transition metals through the sulfur atoms in the dithiocarbamate group, a property exploited in various applications.

Synthesis and Preparation Methods

Laboratory Synthesis

S-Propyl N,N-diethyldithiocarbamate can be synthesized through a reaction sequence involving:

  • The reaction of N,N-diethylethanamine with carbon disulfide in the presence of a base

  • Subsequent addition of propyl halide to the intermediate formed

This process follows general dithiocarbamate synthesis principles, where carbon disulfide reacts with a secondary amine to form a dithiocarbamate salt, followed by alkylation with an appropriate alkyl halide.

Industrial Production

Mechanism of Action

Coordination Chemistry

The primary mechanism through which S-Propyl N,N-diethyldithiocarbamate exerts its effects involves its exceptional ability to coordinate with metal ions. The dithiocarbamate group functions as a bidentate ligand, forming stable complexes with various transition metals.

Biological Mechanisms

In biological systems, S-Propyl N,N-diethyldithiocarbamate, like other dithiocarbamates, displays high reactivity with thiol groups in proteins and enzymes. This interaction can lead to:

  • Enzyme inhibition: Particularly those containing thiol groups or metal cofactors

  • Metal chelation: Sequestration of essential metals from biological systems

  • Oxidative stress induction: Generation of reactive oxygen species through metal-mediated processes

Environmental Factors

The efficacy and stability of S-Propyl N,N-diethyldithiocarbamate are influenced by environmental conditions. For example, in tribological applications, its performance is enhanced when added at low concentrations (<3%) to lithium complex grease. pH, temperature, and the presence of competing metal ions can significantly affect its stability and reactivity.

Applications

Coordination Chemistry

S-Propyl N,N-diethyldithiocarbamate serves as an important ligand in coordination chemistry, where it forms stable metal complexes that are valuable in studying metal-dithiol interactions. These complexes find applications in catalysis and materials science research.

Biochemical Studies

The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that dithiocarbamates can inhibit carbonic anhydrase, which has implications for treating conditions like glaucoma. Additionally, they show promise in modulating biochemical pathways involving thiol groups, affecting cellular processes including apoptosis and inflammation.

Medicinal Applications

S-Propyl N,N-diethyldithiocarbamate and related dithiocarbamates have been explored for several therapeutic applications:

Anticancer Activity

Clinical studies have indicated that dithiocarbamate derivatives can enhance the efficacy of chemotherapeutic agents like cisplatin, potentially improving patient outcomes in lung cancer treatment.

Antimicrobial Properties

Research demonstrates that dithiocarbamates exhibit antifungal activity against species such as Candida and Cryptococcus, making them potential candidates for treating invasive fungal infections.

Anti-inflammatory Effects

Compounds in the dithiocarbamate family, such as pyrrolidine dithiocarbamate, have demonstrated efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.

Industrial Applications

In industrial settings, S-Propyl N,N-diethyldithiocarbamate serves multiple functions:

  • Vulcanization Accelerator: Enhances the curing process in rubber manufacturing

  • Froth Flotation Collector: Used in mineral processing to separate valuable minerals from ores

  • Lubricant Additive: Improves lubricant performance by reducing friction and wear

Table 5.1: Applications of S-Propyl N,N-diethyldithiocarbamate

Application AreaSpecific UseMechanism
ChemistryLigand formationForms stable metal complexes
BiologyEnzyme inhibitionInteracts with thiol groups
MedicineAnticancer agentEnhances efficacy of chemotherapy
MedicineAntimicrobialActive against fungal pathogens
MedicineAnti-inflammatoryReduces cytokine release
IndustryVulcanization acceleratorImproves rubber properties
IndustryFroth flotation collectorEnhances mineral separation
IndustryLubricant additiveReduces friction and wear

Biological Activity

Antimicrobial Properties

S-Propyl N,N-diethyldithiocarbamate exhibits significant antimicrobial activity, particularly against certain bacterial and fungal pathogens. Research indicates differential sensitivity between Gram-positive bacteria (such as Staphylococcus aureus and Bacillus pumilus) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa), with greater efficacy against Gram-positive organisms.

The antimicrobial mechanism likely involves:

  • Metal ion coordination that disrupts essential microbial processes

  • Interaction with thiol-containing enzymes critical for microbial survival

  • Generation of toxic metabolites or reactive oxygen species

Neurotoxicity and Oxidative Stress

Research has implicated S-Propyl N,N-diethyldithiocarbamate in neurotoxic effects, particularly through mechanisms involving oxidative stress and copper accumulation. Studies indicate that exposure to N,N-diethyldithiocarbamate compounds can lead to increased copper levels in myelin, potentially contributing to peripheral neuropathy.

Experimental studies with rats exposed to dithiocarbamates revealed:

  • Increased Copper Accumulation: Elevated copper levels within the myelin sheath

  • Lipid Peroxidation: Significant increases in lipid peroxidation products, correlating with exposure duration

  • Structural Changes: Compromised myelin integrity over time, as assessed by magnetic resonance imaging

These findings suggest potential risks associated with prolonged exposure to S-Propyl N,N-diethyldithiocarbamate and highlight the need for careful consideration of its safety profile.

Mechanisms of Biological Activity

The biological effects of S-Propyl N,N-diethyldithiocarbamate can be attributed to several mechanisms:

  • Metal Ion Coordination: Formation of complexes with transition metals, potentially enhancing antimicrobial efficacy

  • Oxidative Stress Induction: Promotion of oxidative stress through lipid peroxidation and reactive oxygen species generation

  • Proteasome Inhibition: Inhibition of proteasome function, resulting in the accumulation of misfolded proteins and cellular toxicity

Comparison with Similar Compounds

Related Dithiocarbamates

S-Propyl N,N-diethyldithiocarbamate belongs to a broader family of dithiocarbamate compounds. While specific comparative data is limited in the available sources, it shares structural similarities with compounds such as:

  • S-cyanoethyl N,N-diethyldithiocarbamate

  • S-benzoyl-N,N-diethyldithiocarbamate

  • 2-hydroxyethyl dibutyldithiocarbamate

  • Sodium diethyldithiocarbamate (CAS: 148-18-5)

Structural and Functional Comparison

The unique structural features of S-Propyl N,N-diethyldithiocarbamate, particularly its propyl group, influence its reactivity and binding properties compared to related compounds. These differences affect:

  • Metal Selectivity: Different dithiocarbamates show varying affinities for different metal ions

  • Stability: The stability of metal complexes varies depending on the specific dithiocarbamate structure

  • Solubility: Substitution patterns affect solubility in aqueous and organic media

  • Biological Activity: Different substituents confer varying biological properties

For example, while sodium diethyldithiocarbamate is highly soluble in water (about 35%) but less soluble in organic solvents , the S-propyl derivative would likely show greater lipophilicity and different solubility characteristics.

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